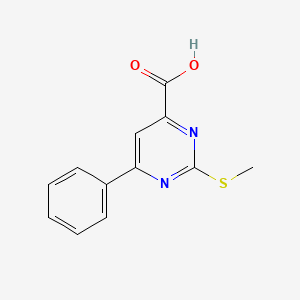![molecular formula C17H19N3O2 B1452966 6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine CAS No. 1242926-65-3](/img/structure/B1452966.png)
6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of 6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine consists of a pyridine ring attached to a phenyl ring through an ether linkage. The phenyl ring is further attached to a piperidine ring through a carbonyl group.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, it is known that pyridine derivatives can be converted into their 5-hydroxy derivatives using whole cells of Burkholderia sp. MAK1 .Scientific Research Applications
Basicity and Reactivity of Heterocyclic Amines
The chemistry of heterocyclic amines, such as piperidine and pyridine, is foundational in understanding compounds like 6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine. Piperidine's basicity is comparable to that of a strong aliphatic amine, while pyridine's basicity is lower, similar to aromatic amines. These amines participate in both electrophilic and nucleophilic substitutions, with pyridine undergoing substitution at the β-carbon atom and piperidine behaving like a nucleophile in various reactions (Ginsburg, 1967).
Ligand Substitution Reactions
Ligand substitution reactions in metal carbonyl complexes involving piperidine and pyridine have been studied. These reactions proceed through a first-order rate law in the metal complex concentration, providing insights into the reactivity of compounds like this compound in coordination chemistry (Asali et al., 2017).
Catalysis in Polymer Chemistry
In polymer chemistry, chromium(III) amino-bis(phenolato) complexes, which can incorporate piperidine-related structures, catalyze the copolymerization of cyclohexene oxide and carbon dioxide, demonstrating potential applications in creating sustainable materials (Devaine-Pressing et al., 2015).
Synthesis of New Compounds and Antibacterial Activity
The synthesis of new compounds involving piperidine derivatives, such as those related to this compound, has been explored. These compounds have been evaluated for their antibacterial and antifungal activities, highlighting their potential in medicinal chemistry (Patel & Agravat, 2007).
Optical and Electronic Properties
The optical and electronic properties of heterocyclic systems with amino groups, like piperidine, have been investigated. These studies provide a basis for understanding the potential applications of this compound in materials science and photophysics (Palion-Gazda et al., 2019).
Maillard Reaction Products
Piperidine is involved in the Maillard reaction, forming specific reaction products with glucose and lysine. This knowledge is crucial for understanding the reactivity of this compound in food chemistry and biochemistry contexts (Nikolov & Yaylayan, 2010).
Synthesis of Substance P Antagonists
Research into the generation of piperidine(methan)amines, which are structurally similar to parts of this compound, has implications for developing Substance P antagonists, a class of compounds with potential therapeutic applications (Knoops et al., 1997).
Mechanism of Action
Target of Action
It’s known that compounds with a piperidine nucleus, like this one, have been associated with antiproliferative activity by inhibiting tubulin polymerization .
Mode of Action
Based on its structural similarity to other piperidine-based compounds, it may exert its effects through the inhibition of tubulin polymerization . This process is crucial for cell division, and its disruption can lead to the death of rapidly dividing cells, such as cancer cells.
Biochemical Pathways
The biochemical pathways affected by 6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine are likely related to cell division and growth. By inhibiting tubulin polymerization, the compound may disrupt the formation of the mitotic spindle, an essential component for cell division . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells.
Pharmacokinetics
The compound’s molecular weight of 29736 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.
Result of Action
The result of the action of this compound is likely the inhibition of cell division, leading to cell death. This is due to its potential ability to inhibit tubulin polymerization, disrupting the formation of the mitotic spindle and preventing cells from dividing .
properties
IUPAC Name |
[4-(5-aminopyridin-2-yl)oxyphenyl]-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c18-14-6-9-16(19-12-14)22-15-7-4-13(5-8-15)17(21)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOSVZRQXUIDCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3=NC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




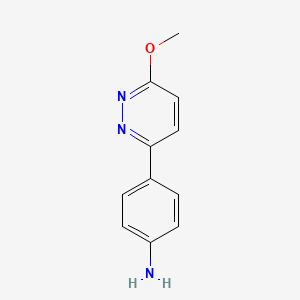
![5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452886.png)
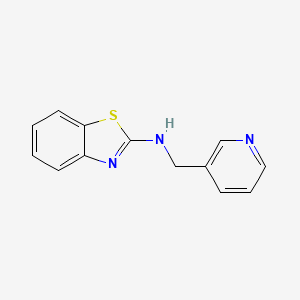

![5-[2-(Morpholin-4-yl)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1452891.png)
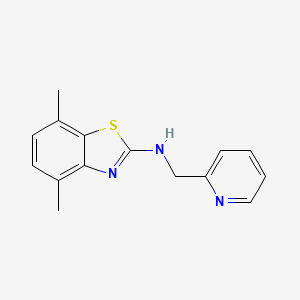
![[2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1452893.png)
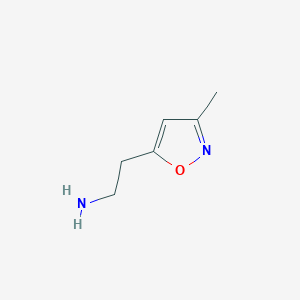
![5-[2-(Phenylsulfonyl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452895.png)
![3-chloro-N-[4-(methylsulfanyl)phenyl]-1-propanesulfonamide](/img/structure/B1452897.png)
![[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methanol](/img/structure/B1452898.png)
